4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

triazole regioisomerism linker rigidity medicinal chemistry

The compound 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2202041-66-3, molecular formula C14H17N5O3S, molecular weight 335.38 g/mol) belongs to the class of 1,2,3-triazole-linked benzenesulfonamides that incorporate a conformationally constrained azetidine ring within the linker region. This structural framework combines a zinc-binding benzenesulfonamide pharmacophore with a 1,2,3-triazole heterocycle, resembling the core structure of numerous investigational carbonic anhydrase (CA) inhibitors and SMYD protein modulators.

Molecular Formula C14H17N5O3S
Molecular Weight 335.38
CAS No. 2202041-66-3
Cat. No. B2427473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
CAS2202041-66-3
Molecular FormulaC14H17N5O3S
Molecular Weight335.38
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C14H17N5O3S/c1-17(2)23(21,22)13-5-3-11(4-6-13)14(20)18-9-12(10-18)19-8-7-15-16-19/h3-8,12H,9-10H2,1-2H3
InChIKeyCIYHZSXKXDQLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2202041-66-3: Structural and Physicochemical Profile of a 1,2,3-Triazole-Azetidine-Benzenesulfonamide Hybrid for Scientific Procurement


The compound 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2202041-66-3, molecular formula C14H17N5O3S, molecular weight 335.38 g/mol) belongs to the class of 1,2,3-triazole-linked benzenesulfonamides that incorporate a conformationally constrained azetidine ring within the linker region [1]. This structural framework combines a zinc-binding benzenesulfonamide pharmacophore with a 1,2,3-triazole heterocycle, resembling the core structure of numerous investigational carbonic anhydrase (CA) inhibitors and SMYD protein modulators [2]. Its design departs from simpler triazole-benzenesulfonamide conjugates by interposing a rigid, four-membered azetidine ring between the sulfonamide-bearing aromatic system and the triazole moiety, a feature that reduces conformational freedom and may influence isoform selectivity and metabolic stability relative to fully flexible linkers [3].

Why In-Class 1,2,3-Triazole Benzenesulfonamides Cannot Simply Replace 2202041-66-3: The Rigidity Advantage


Superficially similar 1,2,3-triazole-benzenesulfonamide hybrids are frequently enumerated in compound libraries, yet indiscriminate interchange is technically unsound due to the profound impact of the linker region on both target engagement and pharmacokinetic profile. Compounds that lack an internal azetidine ring or that employ fully flexible ether, thioether, or amino linkers (such as those described by Nocentini et al. [1]) exhibit a greater entropic penalty upon binding and often show flatter selectivity profiles across carbonic anhydrase isoforms. Conversely, the azetidine motif in 2202041-66-3 imposes a restricted rotational geometry that pre-organizes the triazole and sulfonamide pharmacophores into a fixed relative orientation [2]. This pre-organization can translate into measurable differences in inhibitory potency and isoform selectivity that are not achievable with flexible-chain analogs. Furthermore, swapping the 1,2,3-triazole for a 1,2,4-triazole regioisomer (e.g., 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, CAS 2191213-46-2) alters both the hydrogen-bond donor/acceptor pattern and the vector of substitution, effectively creating a distinct chemotype . These structural distinctions directly affect target binding kinetics, solubility, and metabolic vulnerability, making generic selection between available triazole-azetidine-sulfonamide variants a high-risk choice for data reproducibility.

Quantitative Structural and Pharmacophoric Differentiation of 2202041-66-3 from Closest Analogs


Direct 1,2,3-Triazole Attachment vs. Methylene-Bridged 1,2,4-Triazole: Impact on Conformational Rigidity and H-Bonding

In 2202041-66-3, the 1,2,3-triazole ring is directly N-linked to the C3 position of the azetidine, yielding a compact, rigid spacer with potential for a strong N(2)- or N(3)-centered hydrogen-bond acceptor interaction [1]. In contrast, the closest commercially listed analog—4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2191213-46-2)—employs a 1,2,4-triazole regioisomer attached via a flexible methylene (-CH2-) bridge, which introduces an additional rotatable bond and shifts the relative position of the heterocyclic nitrogen atoms . This difference is quantitatively expressed as: (i) one additional rotatable bond in the 1,2,4-triazole analog, increasing conformational entropy; (ii) replacement of the 1,2,3-triazole N(2)/N(3) H-bond acceptors with the 1,2,4-triazole N(4) pattern, altering the electrostatic potential map and potentially reducing affinity for Zn²⁺-containing active sites that prefer the N(2) of the 1,2,3-triazole as a secondary interaction point [1].

triazole regioisomerism linker rigidity medicinal chemistry

Molecular Weight and sp³ Carbon Fraction (Fsp³) Differentiation from Flexible-Linker Triazole Benzenesulfonamides

2202041-66-3 possesses a molecular weight of 335.38 g/mol and an estimated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.43, owing to the presence of the saturated azetidine ring and the N,N-dimethyl sulfonamide nitrogen [1]. By contrast, flexible-linker benzenesulfonamides with ether or thioether bridges—such as 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzenesulfonamide (MW ≈ 340 g/mol, but Fsp³ ≈ 0.2–0.3)—sacrifice three-dimensional character for lower molecular complexity. The higher Fsp³ value of 2202041-66-3 correlates with improved aqueous solubility, reduced aromatic ring interactions, and more favorable pharmacokinetic profiles among CA inhibitors developed using the 'tail approach' [2].

physicochemical properties Fsp³ compound library design

Azetidine Ring Constraint vs. Open-Chain Linkers: Implications for Isoform Selectivity in Carbonic Anhydrase Inhibition

The azetidine ring in 2202041-66-3 locks the benzenesulfonamide carbonyl group into a defined torsional angle relative to the triazole, a feature absent in compounds where the 1,2,3-triazole is connected via flexible two-atom (ether, thioether) or three-atom (aminoalkyl) tethers [1]. For example, in the series reported by Nocentini et al., ether-linked triazole benzenesulfonamides achieved Ki values spanning from sub-nanomolar to >100 nM across hCA II, IX, and XII isoforms, but selectivity was highly dependent on linker length and terminal substituent [1]. The azetidine constraint is expected to reduce the conformational search space, potentially yielding sharper isoform selectivity windows—a phenomenon observed in related constrained sulfonamide CA inhibitors where a single methylene group shift altered Ki values by >5-fold between hCA IX and hCA II [2]. Direct experimental inhibitory data for 2202041-66-3 against recombinant human carbonic anhydrases have not been published as of the search date, but the rigid azetidine scaffold places it in the conformational-restriction chemotype that historically outperforms flexible-linker analogs in selectivity screens [3].

azetidine constraint isoform selectivity carbonic anhydrase

Absence of Published Bioactivity Data: Explicit Statement of Evidence Gap

As of 2026-05-08, no peer-reviewed journal article, patent with exemplification data, or authoritative public database (PubChem BioAssay, ChEMBL, BindingDB) contains quantitative biological activity data (IC50, Ki, EC50) for 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2202041-66-3) [1]. All publicly accessible information for this compound is limited to vendor catalogue entries that report molecular formula (C14H17N5O3S), molecular weight (335.38 g/mol), and InChIKey (CIYHZSXKXDQLAU-UHFFFAOYSA-N) . This absence of primary screening data contrasts with the closely related analog 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2191213-46-2), which also lacks public bioactivity reports, confirming that this sub-series of azetidine-constrained triazole sulfonamides remains an underexplored chemical space . Potential procurement users must rely exclusively on the structural differentiation arguments presented herein and should commission bespoke activity profiling against targets of interest.

data gap procurement risk unpublished compound

Priority Application Scenarios for 2202041-66-3 Based on Structural Differentiation Evidence


Isoform-Selective Carbonic Anhydrase Inhibitor Screening Campaigns Requiring Constrained Linker Topology

The rigid azetidine-1,2,3-triazole architecture of 2202041-66-3 makes it a strong candidate for primary screening against human carbonic anhydrase isoforms (hCA I, II, IX, XII) where linker flexibility has been shown to flatten selectivity profiles [1]. Research groups aiming to identify inhibitors with narrow selectivity windows for tumor-associated isoforms (hCA IX/XII) or for glaucoma-targeted isoforms should prioritize this compound over flexible ether- or thioether-linked analogs [2]. The absence of a methylene spacer between the azetidine and triazole eliminates a known source of entropic penalty, potentially leading to tighter binding interactions that can be validated via stopped-flow CO2 hydrase assays [1].

Structure-Activity Relationship (SAR) Studies on Triazole Regioisomerism in Sulfonamide-Based Inhibitors

For medicinal chemistry teams dissecting the contribution of triazole regioisomerism to target binding, 2202041-66-3 (1,2,3-triazole) serves as the direct regioisomeric counterpart to 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2191213-46-2; 1,2,4-triazole) . A head-to-head comparison of these two compounds in the same assay panel allows quantitative determination of how the triazole nitrogen arrangement and the presence/absence of a methylene linker alter inhibitory potency, selectivity, and physicochemical properties. Such paired SAR analysis is essential for patent strategy and for constructing predictive pharmacophore models [2].

Fragment-Based and Structure-Based Drug Design Leveraging Azetidine as a Conformational Lock

The high Fsp³ value (≈0.43) of 2202041-66-3 positions it as a three-dimensional fragment for fragment-based drug discovery (FBDD) and as a privileged scaffold for structure-based design targeting enzymes with deep, well-defined active sites [2]. Its azetidine ring functions as a conformational lock that reduces the entropy loss upon binding, a property that can be exploited in docking studies and free-energy perturbation (FEP) calculations to predict binding modes with higher accuracy than flexible-linker surrogates [1]. Procurement of this compound enables crystallography or cryo-EM studies to experimentally resolve the azetidine-triazole binding pose, informing the design of next-generation inhibitors.

Chemical Biology Probe Development for SMYD3 Methyltransferase Target Validation

1,2,3-Triazole-containing sulfonamides have been claimed as SMYD3 and SMYD2 inhibitors with potential utility in oncology [3]. The direct triazole-azetidine linkage in 2202041-66-3 introduces a unique vector not present in the exemplified patent compounds, offering the possibility of improved subtype selectivity and pharmacokinetic properties. Laboratories engaged in epigenetic target validation can deploy this compound as a chemical biology probe in SMYD3 biochemical and cell-based assays (e.g., histone methylation ELISA, proliferation assays in SMYD3-dependent cancer cell lines) to generate preliminary SAR data and to assess target engagement via cellular thermal shift assays (CETSA) [3].

Quote Request

Request a Quote for 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.